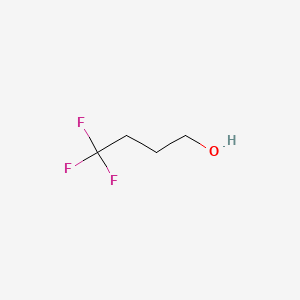

4,4,4-Trifluoro-1-butanol

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have become indispensable in modern chemical research, with applications spanning materials science, agrochemicals, and pharmaceuticals. alfa-chemistry.comwikipedia.org The unique properties of the carbon-fluorine bond, the strongest single bond in organic chemistry, impart exceptional stability to these compounds. alfa-chemistry.comacs.org This stability often translates to enhanced metabolic resistance and bioavailability in drug candidates, making fluorine incorporation a key strategy in medicinal chemistry. ontosight.airesearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com The introduction of fluorine can significantly alter a molecule's physical and chemical properties, including acidity, lipophilicity, and conformation, thereby fine-tuning its biological activity and specificity. ontosight.airesearchgate.net Beyond pharmaceuticals, fluorinated compounds are crucial in materials science for creating polymers with high thermal stability and chemical resistance, such as specialty lubricants and coatings. alfa-chemistry.comchemimpex.com

Historical Development of Research on 4,4,4-Trifluoro-1-butanol

The study and synthesis of this compound have evolved in response to the increasing demand for fluorinated building blocks in various industries. Early synthetic methods often involved the reduction of 4,4,4-trifluorobutyric acid or its esters using potent but hazardous reagents like lithium aluminum hydride. google.com These initial approaches presented challenges in terms of cost and safety for large-scale production. google.com Subsequent research focused on developing more economical and industrially viable routes. A notable advancement was the development of methods utilizing Grignard reagents with ethyl trifluoroacetate (B77799). google.comchemicalbook.com Patent literature from the early 2000s indicates significant efforts to optimize production methods for industrial applications. More recent synthetic strategies involve the multi-step conversion of more readily available precursors, such as the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by decarboxylation and reduction. google.com This progression reflects a broader trend in fluoroorganic chemistry towards creating safer, more sustainable, and cost-effective synthetic pathways.

Overview of Key Academic Research Areas for this compound

Academic research on this compound is primarily focused on its utility as a versatile intermediate and building block in organic synthesis. Its trifluoromethyl group makes it a valuable precursor for creating complex molecules with specific, desirable properties. chemimpex.comatomfair.com Key research areas include:

Pharmaceutical Synthesis : The compound is a crucial starting material for various biologically active molecules. It is used in the synthesis of monoamine oxidase B (MAO-B) inhibitors, which have potential applications in treating neurodegenerative diseases, as well as lactones and lactams that act as central nervous system inhibitors. chemicalbook.com It is also employed in the development of anti-schizophrenia drugs and immune agents. chemicalbook.com

Materials Science : In materials science, this compound is used to synthesize liquid crystal materials, particularly those containing trifluorobutyl ether linkages. guidechem.com It also serves as a monomer or modifier for specialty polymers, enhancing their thermal stability and chemical resistance for use in advanced coatings and adhesives. chemimpex.comatomfair.com

Solvent and Reagent in Organic Chemistry : Its unique polarity and ability to form strong hydrogen bonds make it a useful solvent or co-solvent in reactions that require fluorinated media. chemimpex.comatomfair.com It can enhance the solubility and reactivity of certain compounds and is used in nucleophilic substitutions and cross-coupling reactions. chemimpex.comatomfair.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₇F₃O | sigmaaldrich.comnih.govscbt.com |

| Molecular Weight | 128.09 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless liquid | sigmaaldrich.comguidechem.com |

| Boiling Point | 122-127 °C | sigmaaldrich.comfishersci.ca |

| Density | 1.212 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.343 | sigmaaldrich.comfishersci.ca |

| Flash Point | 50.6 °C (123.1 °F) | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 461-18-7 | sigmaaldrich.comnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRFUGHXKNNIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196714 | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-18-7 | |

| Record name | 4,4,4-Trifluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4,4 Trifluoro 1 Butanol

Established Synthetic Routes and Mechanistic Studies

The synthesis of 4,4,4-Trifluoro-1-butanol, a significant fluorinated organic intermediate, is accomplished through several established pathways. chemicalbook.com This compound's unique properties, imparted by the trifluoromethyl group, make it a valuable building block in the pharmaceutical, liquid crystal, and semiconductor industries. guidechem.cominnospk.com Key synthetic strategies primarily involve the reductive transformation of fluorinated carboxylic acid derivatives and pathways mediated by Grignard reagents.

A primary route to this compound involves the reduction of fluorinated carboxylic acids and their corresponding esters. This method leverages commercially available starting materials and powerful reducing agents to achieve the desired alcohol.

The direct reduction of 4,4,4-Trifluorobutyric acid or its esters, such as 4,4,4-trifluoro-butyric acid ethyl ester, serves as a direct method for synthesizing this compound. google.com One documented approach involves the reduction of 4,4,4-trifluoroacetic acid at low temperatures to yield the target alcohol. google.com While effective, the high cost of the starting material, 4,4,4-trifluoroacetic acid, can be a drawback for large-scale production. google.com Another pathway begins with trifluoroacetic ethyl acetoacetate, which undergoes a four-step reaction sequence, including reduction steps, to produce the final product. google.com

Hydride reagents are essential for the reduction of the carbonyl group in the carboxylic acid or ester precursors. google.com Lithium aluminum hydride (LiAlH₄) is a potent reducing agent used for this transformation. google.com For instance, the reduction of 4,4,4-trifluoroacetic acid using lithium aluminum hydride at -78 °C has been reported to produce this compound with a high yield. google.com Similarly, both sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride have been utilized in the reduction of 4,4,4-trifluoro-butyric acid ethyl ester to generate the desired butanol. google.com However, the use of hazardous reagents like lithium aluminum hydride necessitates careful handling and reaction control. google.com

Summary of Reductive Transformation Methods

| Starting Material | Hydride Reagent | Key Conditions | Reported Outcome |

|---|---|---|---|

| 4,4,4-Trifluoroacetic Acid | Lithium Aluminum Hydride (LiAlH₄) | -78 °C | High yield of this compound google.com |

| 4,4,4-Trifluoro-butyric Acid Ethyl Ester | Sodium Borohydride (NaBH₄) / Lithium Aluminum Hydride (LiAlH₄) | Heating may be required | Generates this compound google.com |

| Trifluoroacetic Ethyl Acetoacetate | Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) | Four-step reaction sequence | Overall yield of approximately 23% google.com |

An alternative and innovative approach to synthesizing this compound avoids the use of certain hazardous materials and high temperatures by employing Grignard reagents. google.com This multi-step process begins with a readily available and inexpensive starting material, ethyl trifluoroacetate (B77799). google.com

The synthesis initiates with the reaction of ethyl trifluoroacetate and a specific Grignard reagent. google.com In one described method, 2-benzyloxy-ethyl magnesium chloride is added dropwise to ethyl trifluoroacetate at a controlled temperature of -20 °C. google.com The reaction mixture is then gradually warmed to room temperature and allowed to react for several hours. google.com This nucleophilic addition of the Grignard reagent to the ester leads to the formation of a key ketone intermediate. google.commnstate.edu

The reaction between the Grignard reagent and ethyl trifluoroacetate yields a benzyloxy-substituted alkyl-trifluoromethyl ketone, specifically (2-benzyloxyethyl)-trifluoromethyl ketone. google.com This intermediate is then subjected to a reduction reaction. google.com The ketone is dissolved in a solvent like DMSO, and hydrazine (B178648) hydrate (B1144303) is added, followed by the slow addition of potassium tert-butoxide. This step converts the ketone into 1-benzyloxy-4,4,4-trifluorobutane. google.com The final step involves the hydrolysis of the 1-benzyloxy-4,4,4-trifluorobutane to cleave the benzyl (B1604629) ether, yielding the target product, this compound. google.com

Key Steps in the Grignard Reagent Pathway

| Step | Reactants/Reagents | Intermediate/Product | Key Conditions |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate, 2-benzyloxy-ethyl magnesium chloride | (2-benzyloxyethyl)-trifluoromethyl ketone google.com | -20 °C, then slow warming to room temperature google.com |

| 2 | (2-benzyloxyethyl)-trifluoromethyl ketone, Hydrazine hydrate, Potassium tert-butoxide | 1-benzyloxy-4,4,4-trifluorobutane google.com | Reaction in DMSO at room temperature google.com |

| 3 | 1-benzyloxy-4,4,4-trifluorobutane | This compound google.com | Hydrolysis google.com |

Halogenated Alkane Precursor Functionalization

The synthesis of this compound frequently employs functionalization strategies starting from halogenated alkane precursors. These methods leverage the reactivity of carbon-halogen bonds to build the target molecule's carbon skeleton and introduce the essential trifluoromethyl group.

A significant strategy for synthesizing this compound involves the cross-coupling of an appropriate intermediate with a halotrifluoromethane source, such as trifluoromethane (B1200692) itself. chemicalbook.comguidechem.com This approach introduces the trifluoromethyl (CF3) group late in the synthetic sequence. A common pathway begins with the protection of a haloalkanol, such as 3-chloropropanol. The hydroxyl group is protected, for instance, by reacting it with 3,4-dihydropyran to form 2-(3-chloropropoxy)tetrahydro-2H-pyran. chemicalbook.comguidechem.com

This protected intermediate is then subjected to a cross-coupling reaction with trifluoromethane. chemicalbook.comguidechem.com The reaction is typically conducted at low temperatures, ranging from -10°C to 0°C, in a suitable solvent like anhydrous tetrahydrofuran. chemicalbook.com A key component of this reaction is the catalyst system, which can include dry activated alumina (B75360). chemicalbook.comguidechem.com This step effectively replaces the chlorine atom with the trifluoromethyl group, yielding 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran. The final step is the removal of the protecting group to furnish this compound. chemicalbook.com

Sequential functionalization pathways starting from simple halogenated alcohols like 3-chloropropanol and 2-bromoethanol (B42945) are well-established methods for constructing this compound.

The route starting with 3-chloropropanol involves a two-step sequence. chemicalbook.comguidechem.com First, the alcohol's hydroxyl group is protected to prevent unwanted side reactions. This is commonly achieved by reacting 3-chloropropanol with 3,4-dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid, yielding 2-(3-chloropropoxy)tetrahydro-2H-pyran. chemicalbook.comguidechem.com This intermediate is then subjected to a cross-coupling reaction with trifluoromethane to introduce the CF3 group, as detailed previously. chemicalbook.comguidechem.com

An alternative approach utilizes 2-bromoethanol as the starting material. google.com In this method, the alcoholic hydroxyl group is similarly protected using 3,4-dihydropyran. The resulting bromo-intermediate is then converted into a Grignard reagent by reacting it with magnesium powder. google.com This organometallic species subsequently undergoes a coupling reaction with an electrophilic trifluoromethyl source, such as 2,2,2-trifluoroethyl methanesulfonate. This key step forms the C-C bond that attaches the trifluoroethyl moiety. The synthesis is completed by a deprotection step to release the hydroxyl group, yielding the final product, this compound. google.com

Malonate-Based Synthesis Strategies

The malonic ester synthesis provides a classic and versatile method for forming carbon-carbon bonds, which can be adapted for the preparation of this compound. masterorganicchemistry.com The core of this strategy involves using a malonic acid diester, such as diethyl malonate, as a nucleophile. masterorganicchemistry.comstackexchange.com

The process begins with the deprotonation of the α-carbon of the malonic ester using a suitable base, creating a stabilized enolate. masterorganicchemistry.com This nucleophilic enolate then undergoes an SN2 substitution reaction with a trifluoroethyl electrophile, for example, 2,2,2-trifluoroethyl iodide or bromide. This step forges the key carbon-carbon bond.

Following the substitution, the resulting trifluoroethyl-substituted malonic ester is hydrolyzed, typically under acidic conditions, to convert the two ester groups into carboxylic acids. masterorganicchemistry.com The intermediate β-keto acid (or in this case, a dicarboxylic acid derivative) is unstable and, upon heating, readily undergoes decarboxylation, losing a molecule of carbon dioxide to form 4,4,4-trifluorobutanoic acid. masterorganicchemistry.comstackexchange.com A final reduction step would be required to convert the carboxylic acid to the target alcohol, this compound.

Innovations and Refinements in this compound Synthesis

Refinements in the synthesis of this compound focus heavily on the optimization of reaction conditions and the selection of efficient catalysts to improve yields, simplify procedures, and enhance scalability. chemicalbook.comguidechem.comgoogle.com

In the halogenated precursor pathways, each step has been subject to optimization.

Protection Step: For the protection of hydroxyl groups using 3,4-dihydropyran, mild acid catalysts such as p-toluenesulfonic acid are employed, allowing the reaction to proceed efficiently at room temperature (20-25°C). chemicalbook.com

Coupling Step: The critical cross-coupling of the protected haloalkane with a trifluoromethyl source is temperature-sensitive. Maintaining temperatures between -10°C and 0°C is crucial for achieving good yields. chemicalbook.com The choice of catalyst is also vital, with dry activated alumina being identified as effective for this transformation. chemicalbook.comguidechem.com

Deprotection Step: The final deprotection step to unmask the alcohol can be optimized through the use of various catalysts. While pyridinium (B92312) p-toluenesulfonate (PPTS) is effective when heating to 50°C in ethanol, other research has demonstrated the utility of solid acid catalysts. chemicalbook.comguidechem.com Ion-exchange resins like Amberlite IR-200 or Dowex-50 can catalyze the deprotection effectively at room temperature, simplifying workup as the catalyst can be removed by simple filtration. google.com The catalyst loading for these resins can range from 1% to 10% by weight relative to the substrate, with higher loadings sometimes leading to improved yields. google.com

These refinements, which avoid hazardous reagents like lithium aluminum hydride and utilize readily available starting materials, contribute to developing more cost-effective and industrially viable synthetic routes. google.comgoogle.com

Table 1: Catalyst and Condition Optimization in this compound Synthesis

| Reaction Step | Precursor | Catalyst | Solvent | Temperature | Reported Yield | Source |

|---|---|---|---|---|---|---|

| Hydroxyl Protection | 3-Chloropropanol | p-Toluenesulfonic acid | Methylene (B1212753) Chloride | 20-25°C | 91.13% | chemicalbook.com |

| Cross-Coupling | 2-(3-chloropropoxy)tetrahydro-2H-pyran | Dry Activated Alumina | Tetrahydrofuran | -10°C to 0°C | 72.34% | chemicalbook.com |

| Deprotection | 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran | PPTS | Ethanol | 50°C | 73.2% | chemicalbook.com |

| Deprotection | 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran | Amberlite IR-200 (H type) | Ethanol | Room Temp. | 73.2% | google.com |

| Deprotection | 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran | Dowex-50 (H type) | Methanol | Not Specified | 60% | google.com |

: Towards Greener and More Efficient Production

The pursuit of advanced synthetic methodologies for this compound is driven by the increasing industrial demand for this key fluorinated intermediate. Innovations in process development are focusing on enhancing scalability, economic viability, and adherence to the principles of green chemistry. These modern approaches aim to overcome the limitations of traditional synthetic routes, which often involve hazardous reagents and unfavorable economic profiles.

Development of Industrially Scalable and Economically Viable Processes

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the development of processes that are not only efficient but also economically sustainable. A significant advancement in this area involves moving away from expensive and hazardous starting materials.

One promising approach utilizes the reaction of ethyl trifluoroacetate with a Grignard reagent. This method is advantageous due to the relatively low cost and ready availability of ethyl trifluoroacetate. The process involves a multi-step synthesis but is designed to be suitable for industrial scale-up. jetir.org Another economically favorable route starts from 2-bromoethanol, which is a readily available and inexpensive raw material. This process involves the protection of the alcohol group, followed by a Grignard reaction and coupling, and finally deprotection to yield the desired product. This method is characterized by a short technological route and mild reaction conditions, contributing to its industrial feasibility. google.com

Strategies for Enhanced Product Purity and Yield

Achieving high purity and yield is a critical factor in the industrial production of this compound. Various strategies are employed throughout the synthetic and purification stages to maximize the quality and quantity of the final product.

Purification techniques play a pivotal role in achieving high product purity. Vacuum distillation is a commonly employed method to separate this compound from reaction byproducts and residual starting materials. chemicalbook.com The collection of specific fractions at reduced pressure allows for the isolation of the pure compound. For instance, a final distillation step can yield this compound with a purity of over 99%. chemicalbook.com Additionally, post-reaction work-up procedures, such as washing with saturated salt solutions and drying over anhydrous sodium sulfate, are crucial for removing impurities before the final distillation. chemicalbook.com

One synthetic route starting from 4,4,4-trifluorobutylamine (B1345636) hydrochloride is noted to produce a 2.5% isomeric impurity that is difficult to separate due to similar chemical properties, highlighting the importance of selecting a synthetic pathway that minimizes the formation of hard-to-remove byproducts. google.com

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound is a key focus of modern process development, aiming to minimize the environmental impact of its production.

Minimization of Hazardous Reagent Usage (e.g., avoidance of Freon, Lithium Aluminum Hydride)

A significant advancement in the green synthesis of this compound is the elimination of hazardous and environmentally harmful reagents. Traditional methods often relied on the use of lithium aluminum hydride (LiAlH₄) as a reducing agent. google.comgoogle.com While effective, LiAlH₄ is a highly reactive and hazardous substance, posing safety risks, particularly in large-scale industrial operations. google.com Newer synthetic routes have successfully replaced it with safer alternatives. google.comgoogle.com

Furthermore, older synthetic methodologies sometimes utilized Freon raw materials, which are known to contribute to air pollution. google.com Modern, greener approaches have been specifically designed to avoid the use of these ozone-depleting substances, aligning with global environmental regulations and sustainability goals. google.com

Exploration of Alternative Solvents and Solvent-Free Methodologies

The choice of solvent is a critical aspect of green chemistry. While specific research on alternative solvents for the synthesis of this compound is not extensively detailed in the provided search results, the broader field of organic synthesis is actively exploring greener solvent alternatives. These include water, supercritical fluids like CO₂, ionic liquids, and fluorous solvents. jetir.orgijsr.net The application of such solvents could significantly reduce the environmental footprint of this compound production by replacing traditional, often volatile and toxic, organic solvents. ijsr.net

Solvent-free synthesis is another key principle of green chemistry that holds potential for the production of this compound. By conducting reactions in the absence of a solvent, waste is minimized, and the process can become more energy-efficient. ijrpr.com

Atom Economy and Waste Reduction in Synthetic Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chembam.com Designing synthetic routes with high atom economy is crucial for minimizing waste. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.

The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is another important metric for evaluating the greenness of a process. chembam.com By selecting synthetic pathways that minimize the formation of byproducts and the use of excess reagents, the E-factor can be significantly reduced. For instance, a synthesis that produces a desirable co-product instead of waste would have a very low E-factor. chembam.com

Strategic waste management in chemical manufacturing focuses on prevention and minimization. pageplace.decas.org This can be achieved through process optimization, recycling of reagents and solvents, and designing synthetic routes that generate less waste from the outset.

Reactivity and Advanced Chemical Transformations of 4,4,4 Trifluoro 1 Butanol

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group is the primary site of reactivity in 4,4,4-trifluoro-1-butanol, participating in a variety of classical alcohol reactions, including nucleophilic substitution, oxidation, and halogenation.

Nucleophilic Substitution Reactions

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This characteristic allows it to engage in nucleophilic substitution reactions, leading to the formation of important derivatives such as esters and ethers.

The esterification of this compound with carboxylic acids, a classic example being the Fischer esterification, proceeds under acidic catalysis. masterorganicchemistry.com In this equilibrium reaction, the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it is formed can drive the reaction towards the formation of the ester product. masterorganicchemistry.com The reaction is typically catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

A general representation of the Fischer esterification of this compound is as follows:

CF₃(CH₂)₃OH + R-COOH ⇌ R-COO(CH₂)₃CF₃ + H₂O (in the presence of an acid catalyst)

Detailed research findings on specific esterification reactions of this compound are presented in the table below.

| Carboxylic Acid | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Acetic Acid | H₂SO₄ | Reflux | 4,4,4-Trifluorobutyl acetate | Not Specified | [General Reaction] |

| Benzoic Acid | TsOH | Dean-Stark trap | 4,4,4-Trifluorobutyl benzoate | Not Specified | [General Reaction] |

The synthesis of ether derivatives from this compound can be effectively achieved through the Williamson ether synthesis. fluorine1.rumasterorganicchemistry.com This method involves the deprotonation of the alcohol to form a more potent nucleophile, the corresponding alkoxide, which then undergoes an Sₙ2 reaction with a primary alkyl halide. fluorine1.ruwikipedia.org Strong bases such as sodium hydride (NaH) are commonly employed to generate the alkoxide. organic-synthesis.com

The general scheme for the Williamson ether synthesis involving this compound is:

CF₃(CH₂)₃OH + NaH → CF₃(CH₂)₃O⁻Na⁺ + H₂

CF₃(CH₂)₃O⁻Na⁺ + R-X → CF₃(CH₂)₃O-R + NaX (where R is a primary alkyl group and X is a halide)

A patent describes a method for synthesizing 4,4,4-trifluorobutanol, which can then be used as an intermediate to prepare 4,4,4-trifluorobutyl ethers, highlighting the industrial relevance of this transformation. google.com

| Alkyl Halide | Base | Solvent | Product | Yield (%) | Reference |

| Methyl Iodide | NaH | THF | 1-Methoxy-4,4,4-trifluorobutane | Not Specified | [General Reaction] |

| Ethyl Bromide | NaH | THF | 1-Ethoxy-4,4,4-trifluorobutane | Not Specified | [General Reaction] |

Oxidation Reactions to Corresponding Carbonyl Compounds

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. organic-chemistry.orgalfa-chemistry.com

The partial oxidation to the corresponding aldehyde, 4,4,4-trifluorobutanal (B105314), can be accomplished using milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂)Cl₂ to prevent overoxidation to the carboxylic acid. organic-chemistry.org

CF₃(CH₂)₃OH + PCC → CF₃(CH₂)₂CHO

For the complete oxidation to the carboxylic acid, 4,4,4-trifluorobutanoic acid, stronger oxidizing agents are required. Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a classic reagent for this transformation. organic-chemistry.orgalfa-chemistry.comadichemistry.comwikipedia.org The reaction proceeds through the intermediate aldehyde, which is then further oxidized in the aqueous acidic medium. organic-chemistry.org

CF₃(CH₂)₃OH + Jones Reagent → CF₃(CH₂)₂COOH

A patent has described a synthesis method where 4,4,4-trifluorobutanal is prepared and subsequently reduced to 4,4,4-trifluorobutanol. google.com

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 4,4,4-Trifluorobutanal | Anhydrous CH₂Cl₂ |

| Jones Reagent (CrO₃/H₂SO₄/H₂O) | 4,4,4-Trifluorobutanoic Acid | Acetone, 0°C to room temperature |

Halogenation Reactions

The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions with various halogenating agents. The conversion to the corresponding alkyl halides, such as 1-chloro-4,4,4-trifluorobutane and 1-bromo-4,4,4-trifluorobutane, opens up avenues for further synthetic transformations.

The synthesis of 1-chloro-4,4,4-trifluorobutane can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

CF₃(CH₂)₃OH + SOCl₂ → CF₃(CH₂)₃Cl + SO₂ + HCl

For the preparation of 1-bromo-4,4,4-trifluorobutane, reagents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid are commonly used.

3 CF₃(CH₂)₃OH + PBr₃ → 3 CF₃(CH₂)₃Br + H₃PO₃

| Halogenating Agent | Product |

| Thionyl chloride (SOCl₂) | 1-Chloro-4,4,4-trifluorobutane |

| Phosphorus tribromide (PBr₃) | 1-Bromo-4,4,4-trifluorobutane |

Influence of the Trifluoromethyl Moiety on Chemical Behavior

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence at the γ-position relative to the hydroxyl group in this compound has a profound inductive effect on the molecule's reactivity. nih.gov

The strong electron-withdrawing nature of the -CF₃ group decreases the electron density on the oxygen atom of the hydroxyl group. This reduction in electron density has two significant and opposing consequences for the reactivity of the alcohol:

Increased Acidity: The inductive effect of the trifluoromethyl group makes the hydroxyl proton more acidic compared to its non-fluorinated counterpart, 1-butanol (B46404). This facilitates the deprotonation step in reactions such as the Williamson ether synthesis, making the formation of the alkoxide more favorable.

Decreased Nucleophilicity: The diminished electron density on the oxygen atom reduces the nucleophilicity of the hydroxyl group. This can lead to slower reaction rates in nucleophilic substitution reactions where the alcohol itself is the nucleophile, such as in the Fischer esterification. Consequently, more forcing conditions may be required to achieve reasonable reaction rates and yields compared to the esterification of non-fluorinated alcohols.

The electron-withdrawing effect of the trifluoromethyl group also influences the stability of charged intermediates that may form during reactions, thereby affecting reaction pathways and selectivity. nih.gov

| Property | Influence of the Trifluoromethyl Group | Consequence for Reactivity |

| Acidity of the Hydroxyl Proton | Increased | Facilitates deprotonation to form the alkoxide. |

| Nucleophilicity of the Hydroxyl Oxygen | Decreased | May require more forcing conditions for reactions like esterification. |

Inductive Effects on Molecular Reactivity.fishersci.com

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect that pulls electron density away from the rest of the carbon chain, including the hydroxyl group. nih.gov This electron withdrawal increases the partial positive charge on the hydrogen atom of the hydroxyl group, making this compound more acidic than non-fluorinated alcohols like 1-butanol. The increased acidity of the hydroxyl proton enhances its reactivity in reactions where it acts as a proton donor or nucleophile. This effect is significant in facilitating reactions at the hydroxyl group and can also influence the stability of intermediates formed during reactions. nih.gov

Role in Hydrogen Bond Formation and Compound Stability.sigmaaldrich.comsigmaaldrich.comnih.govnih.gov

Due to the high electronegativity of its fluorine atoms, this compound has a strong capacity for forming hydrogen bonds. chemicalbook.comguidechem.comgoogle.com This ability allows it to form more stable compounds with other chemicals. chemicalbook.comguidechem.comgoogle.com Fluorinated alcohols, in general, are known to be excellent hydrogen bond donors. acs.orgnih.gov This strong hydrogen-bonding capability can lead to the formation of stable intermolecular and intramolecular hydrogen bonds. nih.gov In some fluorotelomer alcohols, the formation of an intramolecular hydrogen bond can facilitate the elimination of hydrogen fluoride (B91410) (HF), leading to instability. nih.gov However, the strong hydrogen bonding also allows these alcohols to interact effectively with other molecules, which can be advantageous in catalytic applications and for increasing the solubility of salts in nonpolar solvents. acs.org The table below summarizes key properties of this compound. innospk.com

| Property | Value |

| Molecular Formula | C4H7F3O |

| Molecular Weight | 128.09300 g/mol |

| Density | 1.193 g/cm³ |

| Boiling Point | 123°C |

| Flash Point | 52°C |

| Refractive Index | 1.3425 |

| Vapor Pressure | 6 mmHg at 25°C |

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization is a common strategy to enhance the suitability of a compound for analytical techniques like gas chromatography (GC). For this compound, several derivatization methods are employed to improve its volatility and detectability.

Esterification for Chromatographic Analysis (e.g., with BF3/butanol).acs.orgsemanticscholar.orgacs.orgresearchgate.net

Esterification is a widely used derivatization technique for compounds containing carboxylic acids, but the reagents can also be used to derivatize alcohols. Boron trifluoride (BF3) in butanol is a popular and effective reagent for preparing butyl esters of fatty acids for GC analysis. sigmaaldrich.com This method is advantageous because it proceeds under mild conditions, is relatively fast, and produces clean reactions with volatile by-products. sigmaaldrich.com The resulting esters are generally more volatile and less polar than the parent alcohol, leading to improved peak shape and reduced tailing in gas chromatography. sigmaaldrich.com The reaction involves heating the analyte with the BF3/butanol reagent, where BF3 acts as a Lewis acid catalyst to facilitate the ester formation. sigmaaldrich.com

Silylation for Enhanced Volatility and Detectability in GC.acs.orgacs.orgresearchgate.net

Silylation is another crucial derivatization technique for GC analysis, particularly for compounds with active hydrogen atoms, such as alcohols. gcms.cz This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. colostate.edu The resulting TMS ether of this compound is significantly more volatile and thermally stable, making it ideal for GC analysis. nih.gov Silylation reduces the polarity of the alcohol and minimizes intermolecular hydrogen bonding, which can cause peak tailing and adsorption on the GC column. gcms.cz This derivatization is essential for accurate quantification and identification of the alcohol in complex mixtures. researchgate.net

Reactions with Aldehydes, Ketones, and Nitrogen-Containing Compounds.nih.gov

This compound can participate in reactions with various functional groups. It can react with aldehydes and ketones to form hemiacetals and hemiketals, respectively. These reactions are typically acid-catalyzed. The electron-withdrawing CF3 group can influence the equilibrium and rate of these reactions. Furthermore, this compound can react with nitrogen-containing compounds. For instance, it can act as a nucleophile in reactions with compounds containing electrophilic nitrogen, or it can serve as a proton donor in acid-base reactions with nitrogenous bases. chemicalbook.com

Catalytic Roles in Organic Transformations

Fluorinated alcohols, including this compound, have emerged as important solvents and catalysts in organic synthesis. Their unique properties, such as high polarity, low nucleophilicity, and strong hydrogen-bonding ability, make them effective promoters for a variety of reactions. For example, fluorinated alcohols can stabilize charged intermediates and transition states through hydrogen bonding, thereby accelerating reaction rates and influencing selectivity. While specific catalytic applications of this compound are not extensively documented in readily available literature, the general properties of fluorinated alcohols suggest its potential use in reactions such as nucleophilic substitutions, additions to carbonyl compounds, and various rearrangement reactions.

Stabilization of Reactive Intermediates and Facilitation of Nucleophilic Reactions

This compound is a fluorinated organic compound whose unique structure influences its reactivity and utility as a solvent and reagent in advanced chemical transformations. innospk.comchemimpex.com Its ability to stabilize reactive intermediates and facilitate nucleophilic reactions makes it a valuable component in organic synthesis. chemimpex.com The presence of the highly electronegative trifluoromethyl group, combined with the hydroxyl functional group, allows it to function as a polar protic solvent, which plays a crucial role in mediating reaction pathways, particularly in nucleophilic substitution reactions. chemicalbook.comguidechem.com

The primary mechanism by which this compound influences these reactions is through its ability to solvate and stabilize charged species. In reactions that proceed via a carbocation intermediate, such as the SN1 (Substitution Nucleophilic Unimolecular) pathway, the solvent's role is paramount. byjus.com Polar protic solvents like this compound can effectively stabilize the transition state leading to the formation of the carbocation. libretexts.org The solvent's dipole interacts with the charged intermediate, lowering its energy and thus accelerating the rate-determining step of the reaction. libretexts.orglibretexts.org The formation of a stable carbocation is the key factor for a reaction to proceed via the SN1 mechanism. byjus.com

Conversely, in SN2 (Substitution Nucleophilic Bimolecular) reactions, which involve a concerted, single-step mechanism, the role of a protic solvent is more complex. lumenlearning.com While the solvent's polarity is necessary to dissolve the reagents, its hydrogen-bonding capability can form a solvent cage around the nucleophile. This solvation can slightly decrease the nucleophile's reactivity compared to its reactivity in polar aprotic solvents. libretexts.orglumenlearning.com

The structure of the substrate is a critical determinant of whether a reaction proceeds via an SN1 or SN2 pathway when conducted in a protic solvent medium. Research on the competitive nucleophilic substitution of non-fluorinated butanol isomers provides a clear illustration of this principle. In a medium containing both bromide and chloride nucleophiles, primary alcohols like 1-butanol predominantly yield the SN2 product, whereas tertiary alcohols like 2-methyl-2-propanol (tert-butanol) favor the SN1 pathway, leading to a different product distribution. echemi.com This shift is attributed to the relative stability of the potential carbocation intermediates; tertiary carbocations are significantly more stable than primary ones, thus favoring the SN1 mechanism. byjus.com

The detailed findings from a competitive substitution experiment highlight this effect, showing a reversal in product preference based on the alcohol's structure.

| Substrate (Alcohol) | Reaction Pathway | Chloride Product (%) | Bromide Product (%) |

|---|---|---|---|

| 1-Butanol (Primary) | Primarily SN2 | ~10% | ~90% |

| 2-Butanol (Secondary) | Mixed SN1/SN2 | ~20% | ~80% |

| 2-Methyl-2-propanol (Tertiary) | Primarily SN1 | ~60% | ~40% |

This data demonstrates that in a polar protic environment, the substrate's structure dictates the dominant reaction mechanism. echemi.com For primary substrates where the carbocation is unstable, the SN2 pathway is favored. For tertiary substrates capable of forming a stable carbocation, the SN1 pathway predominates. echemi.com this compound, as a polar protic solvent, would be expected to facilitate similar mechanistic pathways depending on the specific substrates involved.

Advanced Applications of 4,4,4 Trifluoro 1 Butanol in Academic Research

Medicinal Chemistry and Pharmaceutical Research

4,4,4-Trifluoro-1-butanol is an important fluorinated organic intermediate with wide-ranging applications in the pharmaceutical field. chemicalbook.com The presence of the trifluoromethyl group can lead to compounds with desirable pharmacological properties, including increased efficacy and metabolic stability. google.com

Synthesis of Fluorinated Bioactive Compounds and Drug Candidates

The versatility of this compound as a synthetic precursor has been demonstrated in the creation of a variety of fluorinated bioactive compounds and drug candidates targeting a range of therapeutic areas.

In the realm of central nervous system (CNS) research, this compound serves as a key starting material for the synthesis of fluorinated lactone and lactam derivatives. chemicalbook.com These scaffolds are of significant interest due to their potential to modulate CNS targets. The synthesis of γ-trifluoromethyl-γ-butyrolactone, a key intermediate, can be achieved through the oxidation of this compound to 4,4,4-trifluorobutanoic acid, followed by intramolecular cyclization. This lactone can then be converted to the corresponding lactam, providing a versatile platform for further chemical modifications to explore structure-activity relationships for CNS inhibitory activity.

A general synthetic approach to γ-trifluoromethyl α,β-unsaturated γ-butyrolactones has been described, highlighting the utility of trifluoromethylated building blocks in accessing these important heterocyclic systems. nih.gov While this specific study does not start from this compound, the methodologies for creating such lactones are relevant to the derivatives that can be obtained from it. The introduction of the trifluoromethyl group is crucial for enhancing the biological properties of these molecules.

Table 1: Synthesis of Trifluoromethylated Lactone Derivatives

| Starting Material | Key Transformation | Product | Potential Application |

|---|---|---|---|

| This compound | Oxidation and Cyclization | γ-(Trifluoromethyl)-γ-butyrolactone | CNS Inhibitors |

The synthesis of novel immunomodulatory agents has also benefited from the use of this compound. chemicalbook.com Fluorinated compounds can exhibit altered interactions with biological targets, leading to enhanced or more specific immunomodulatory effects. The incorporation of the 4,4,4-trifluorobutyl moiety into various molecular scaffolds is a strategy employed to fine-tune the biological activity of potential immunomodulators. Research in this area focuses on synthesizing and evaluating these new chemical entities for their ability to modulate immune responses, which could have implications for the treatment of autoimmune diseases, inflammation, and cancer.

This compound is a precursor in the synthesis of inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. chemicalbook.com The trifluorobutoxy group, derived from this compound, has been incorporated into various molecular frameworks to generate potent and selective MAO-B inhibitors.

One notable example is the compound SL25.1131, which features a 4,4,4-trifluorobutoxy moiety. This compound has been identified as a new, reversible, and mixed inhibitor of both MAO-A and MAO-B.

Table 2: Research Findings on a 4,4,4-Trifluorobutoxy-Containing MAO Inhibitor

| Compound | Target | IC50 (nM) for MAO-A | IC50 (nM) for MAO-B | Therapeutic Potential |

|---|

The development of novel antipsychotic agents is another area where this compound finds application. chemicalbook.com The introduction of fluorine-containing substituents, such as the trifluorobutyl group, into the chemical structure of potential anti-schizophrenia drugs can modulate their receptor binding profiles and pharmacokinetic properties. This strategic modification aims to improve efficacy and reduce the side effects commonly associated with existing antipsychotic medications. Researchers are actively exploring the synthesis of trifluoromethylated analogs of known antipsychotic drugs to enhance their therapeutic potential.

In the pursuit of novel therapeutics for pain and other neurological conditions, voltage-gated sodium channels have emerged as a key target. The synthesis of trifluorobutyl-substituted sulfonamide derivatives represents a promising approach to developing selective sodium channel inhibitors. While direct synthesis from this compound is not explicitly detailed in readily available literature, the conversion of the butanol to 4,4,4-trifluorobutylamine (B1345636) would provide a key intermediate for the synthesis of such sulfonamides. The trifluorobutyl group in these molecules is anticipated to enhance their interaction with the sodium channel, potentially leading to improved potency and selectivity.

The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. Therefore, the availability of 4,4,4-trifluorobutylamine would enable the incorporation of the desired trifluorobutyl moiety into a wide range of sulfonamide-based drug candidates.

Impact of Fluorination on Biological Activity and Selectivity

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can significantly alter their physical, chemical, and biological properties. researchgate.netmdpi.com this compound serves as a key building block for introducing the trifluoromethyl (CF3) group, which is particularly effective in modifying the bioactivity of pharmaceutical compounds. mdpi.comchemimpex.com The high electronegativity of fluorine atoms in the trifluoromethyl group can lead to profound changes in a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. mdpi.comchemicalbook.comgoogle.com

Fluorination often enhances the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action. The presence of the trifluoromethyl group can also increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes. Furthermore, the substitution of hydrogen with fluorine can alter the acidity or basicity of nearby functional groups, thereby affecting drug-receptor interactions. mdpi.com This modification can lead to higher binding affinity and greater selectivity for the intended biological target. chemicalbook.comgoogle.com For instance, fluorinated compounds often exhibit higher efficacy and lower toxicity compared to their non-fluorinated counterparts. chemicalbook.comgoogle.com Research has shown that selective fluorination can result in analogues of bioactive peptides with enhanced proteolytic stability while retaining their biological efficacy. nih.gov

Table 1: Effects of Fluorination on Pharmacological Properties

| Property | Impact of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Blocks sites of oxidative metabolism, enhancing drug half-life. |

| Lipophilicity | Increased | The trifluoromethyl group enhances partitioning into lipid membranes. |

| Binding Affinity | Altered/Increased | Modifies electronic properties, leading to stronger interactions with target receptors. mdpi.com |

| Bioavailability | Increased | A consequence of enhanced metabolic stability and membrane permeability. |

| Selectivity | Increased | Can fine-tune molecular shape and electronic distribution for specific target binding. chemicalbook.comgoogle.com |

| Toxicity | Decreased | Higher selectivity can reduce off-target effects. chemicalbook.com |

Materials Science and Advanced Materials Development

Synthesis of Liquid Crystal Materials (e.g., Biphenyl (B1667301) Liquid Crystal Materials with Fluoroalkyl Ethers)

This compound is a crucial intermediate in the synthesis of advanced liquid crystal (LC) materials, particularly those containing fluoroalkyl ethers. chemicalbook.comguidechem.com The incorporation of fluorinated segments into the molecular structure of liquid crystals, such as biphenyl derivatives, significantly influences their mesomorphic properties. nsf.govnih.gov The presence of the trifluoroethoxy group, derived from this compound, can affect properties like dielectric anisotropy, birefringence, and the temperature range of the liquid crystal phases. researchgate.netsemanticscholar.orgmdpi.com

Table 2: Examples of Fluorinated Biphenyl Liquid Crystal Properties

| Compound Class | Key Structural Feature | Impact on Properties |

|---|---|---|

| Alkoxycyanobiphenyls | Monofluorination on the alkyl tail | Induces a monotropic nematic phase; dipole moment changes with fluorine position. nsf.gov |

| Bistolane Derivatives | Terminal fluoroalkyl chain | Switches the liquid crystal phase from nematic to smectic; enhances photoluminescence. semanticscholar.orgmdpi.com |

| Terphenyl Derivatives | Fluorine substitution on the rigid core | Affects crystallization vs. glass transition; lowers the isotropic transition temperature. nih.gov |

Development of Organic Conductors and Semiconductor Intermediates (e.g., TCNQ Derivatives)

In the field of organic electronics, this compound serves as a precursor for the synthesis of intermediates for organic conductors and semiconductors. chemicalbook.comguidechem.com A notable application is in the preparation of derivatives of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). chemicalbook.comguidechem.com TCNQ and its derivatives are powerful electron acceptors used to create charge-transfer salts that exhibit high electrical conductivity.

The modification of TCNQ with fluorinated groups can enhance its electron-accepting properties and improve the stability and performance of the resulting organic semiconductor devices. nih.gov By reacting TCNQ with amines derived from or containing the 4,4,4-trifluorobutyl moiety, researchers can synthesize novel TCNQ derivatives with tailored electronic properties. nih.gov These fluorinated derivatives are investigated for their potential in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). The introduction of fluorine can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. nih.gov

Table 3: TCNQ Derivatives and Their Applications

| Derivative Type | Synthetic Approach | Potential Application | Key Benefit of Fluorination |

|---|---|---|---|

| Fluorinated TCNQ (FxTCNQ) | Coordination with Lewis acids (e.g., B(C6F5)3) | p-dopants for organic semiconductors | Increases oxidation strength and stability against diffusion. nih.gov |

| Amine-Substituted TCNQ | Reaction of TCNQ with various amines | Nonlinear optical materials, fluorescent materials | Can generate materials with high dipole moments and strong fluorescence. nih.gov |

Polymer Modification and Specialty Polymer Synthesis

Fluorinated polymers often exhibit low surface energy, hydrophobicity, and oleophobicity, which makes them suitable for protective coatings and high-performance applications. The introduction of the trifluoromethyl group can disrupt polymer chain packing, which may lower the glass transition temperature, but the enhanced bond strength typically leads to a higher decomposition temperature. mdpi.com This modification is a key strategy in developing specialty polymers for industries like aerospace, electronics, and chemical processing, where materials are required to withstand extreme conditions. researchgate.net

Table 4: Impact of Fluorination on Polymer Properties

| Polymer Property | Non-Fluorinated Polymer | Fluorinated Polymer | Rationale for Improvement |

|---|---|---|---|

| Thermal Stability | Lower decomposition temperature | Higher decomposition temperature | High C-F bond energy increases resistance to thermal degradation. sigmaaldrich.comresearchgate.net |

| Chemical Resistance | Susceptible to various chemicals | Highly resistant to acids, bases, and solvents | Fluorine atoms shield the polymer backbone from chemical attack. chemimpex.comresearchgate.net |

| Surface Energy | Higher | Lower | Low polarizability of the C-F bond results in weak intermolecular forces. |

This compound is a valuable starting material for the synthesis of fluorinated surfactants. chemimpex.com These surfactants consist of a hydrophobic fluorinated "tail" and a hydrophilic "head". The fluorinated tail, often a perfluoroalkyl or partially fluorinated alkyl chain, is highly effective at lowering the surface tension of water and other liquids. 20.210.105

Fluorinated surfactants are known for their exceptional performance in applications where conventional hydrocarbon surfactants are inadequate, such as in fire-fighting foams, leveling agents for coatings, and emulsifiers for the polymerization of fluoropolymers. 20.210.105semanticscholar.org The synthesis can involve converting the hydroxyl group of this compound into a hydrophilic group or using the fluorinated butanol as a segment to build a larger fluorinated tail. The unique properties of these surfactants stem from the fact that the fluorocarbon tail is not only hydrophobic but also lipophobic, meaning it repels oils as well as water. 20.210.105

Table 5: Classes of Fluorinated Surfactants

| Surfactant Class | Description | Typical Application |

|---|---|---|

| Perfluorinated Surfactants | The entire hydrophobic tail is fluorinated. 20.210.105 | Emulsion polymerization, high-performance coatings. |

| Partially Fluorinated Surfactants | The fluorinated tail contains some hydrogen atoms. 20.210.105 | Specialized cleaning agents, wetting agents. |

Role as a Specialized Solvent and Reagent in Organic Synthesis

This compound is a fluorinated organic compound that has garnered attention in academic and industrial research for its unique chemical properties. The presence of a trifluoromethyl group significantly influences its reactivity and physical characteristics, making it a valuable component in specialized applications within organic synthesis. google.com It serves a dual role, not only as a unique solvent medium but also as a key building block for the construction of complex fluorinated molecules. chemicalbook.com

In organic chemistry, the choice of solvent is critical as it can influence reaction rates, equilibria, and stereochemical outcomes. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. Polar aprotic solvents are characterized by their high dielectric constants and dipole moments, which allow them to dissolve charged species, but they lack the ability to donate hydrogen bonds. masterorganicchemistry.com This class of solvents is known to enhance the rates of reactions involving strong nucleophiles, such as SN2 reactions, by solvating the cation while leaving the anionic nucleophile relatively free and highly reactive. chemistrysteps.comyoutube.com

While alcohols are typically classified as polar protic solvents due to the presence of a hydroxyl (-OH) group capable of hydrogen bonding, the properties of this compound are distinct from its non-fluorinated analogs. The strong electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) group increases the polarity of the molecule and modulates the acidity of the hydroxyl proton. This electronic effect gives this compound unique solvent characteristics, allowing it to function as an effective medium for reactions that require a polar environment. google.com Its distinct properties can enhance the solubility of reagents and stabilize reactive intermediates in certain chemical processes. google.com Although it retains a hydroxyl group, its modified electronic properties allow it to be considered for applications where traditional polar aprotic solvents are used, particularly in the synthesis of fluorinated compounds, pharmaceuticals, and agrochemicals. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇F₃O |

| Molecular Weight | 128.09 g/mol |

| Boiling Point | 123-127 °C |

| Density | 1.212 g/mL at 25 °C |

| Refractive Index | n20/D 1.343 |

This table presents key physical properties of this compound.

One of the most significant roles of this compound in academic research is its use as a synthetic building block. The incorporation of fluorine-containing groups, such as the trifluorobutyl moiety, into organic molecules is a widely used strategy in medicinal chemistry and materials science. The presence of fluorine can dramatically alter a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.com

This compound serves as a versatile precursor for introducing the 4,4,4-trifluorobutyl group into a wide range of molecular scaffolds. The hydroxyl group provides a reactive handle for derivatization through various standard organic transformations. For instance, it can be readily converted into ethers, esters, and other derivatives, thereby incorporating the fluorinated chain into a larger target molecule.

Key applications include its use as an intermediate in the synthesis of:

Liquid Crystal Materials: It is used to synthesize biphenyl liquid crystal materials that contain fluoroalkyl ethers. chemicalbook.com

Pharmaceuticals: The compound is a precursor for various biologically active molecules, including inhibitors of monoamine oxidase B and drugs for treating schizophrenia. chemicalbook.com

Semiconductors: It is employed in the synthesis of TCNQ (Tetracyanoquinodimethane) derivatives, which are components of organic conductors. chemicalbook.com

The conversion of this compound into these valuable compounds typically involves the transformation of its hydroxyl group. For example, O-alkylation (etherification) or esterification reactions allow for the attachment of the trifluorobutyl group to aromatic, heteroaromatic, or aliphatic systems. Such reactions are fundamental in constructing the final target molecules for specific applications.

Table 2: Examples of Molecular Scaffolds Synthesized from this compound

| Reactant Class | Reaction Type | Product Class | Application Area |

|---|---|---|---|

| Phenols/Alkyl Halides | Williamson Ether Synthesis | 4,4,4-Trifluorobutyl Ethers | Liquid Crystals, Pharmaceuticals |

| Carboxylic Acids | Fischer Esterification | 4,4,4-Trifluorobutyl Esters | Specialty Polymers, Agrochemicals |

| Amines | N-Alkylation (Borrowing Hydrogen) | N-(4,4,4-Trifluorobutyl)amines | Pharmaceutical Intermediates |

| Acyl Chlorides | Acylation | 4,4,4-Trifluorobutyl Esters | Fine Chemicals |

This table illustrates the versatility of this compound as a reagent for introducing the trifluorobutyl moiety into different classes of organic compounds.

Spectroscopic and Computational Investigations of 4,4,4 Trifluoro 1 Butanol and Its Derivatives

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is routinely employed to confirm the structure, purity, and conformational landscape of 4,4,4-Trifluoro-1-butanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the compound's structure through chemical shifts, signal multiplicities, and coupling constants.

The ¹H NMR spectrum is characterized by three distinct signals corresponding to the three different methylene (B1212753) (-CH₂-) groups and a signal for the hydroxyl (-OH) proton. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly influences the chemical shifts of the adjacent protons, causing them to appear further downfield. libretexts.org The expected signals, based on established chemical shift ranges, are detailed below. hw.ac.ukoregonstate.edu

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Labeled Position | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| HO-CH₂ -CH₂-CH₂-CF₃ | 3.7 | Triplet (t) | ³J_HH |

| HO-CH₂-CH₂ -CH₂-CF₃ | 1.8 | Quintet or Multiplet (m) | ³J_HH |

| HO-CH₂-CH₂-CH₂ -CF₃ | 2.4 | Quartet of Triplets (qt) | ³J_HF, ³J_HH |

| H O-CH₂-CH₂-CH₂-CF₃ | Variable (Broad singlet) | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows four distinct signals for the four non-equivalent carbon atoms. The carbon of the -CF₃ group is split into a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon bonded to the hydroxyl group appearing significantly downfield. libretexts.orgdocbrown.info

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

| Labeled Position | Approx. Chemical Shift (δ, ppm) |

| HO-C H₂-CH₂-CH₂-CF₃ | 60-65 |

| HO-CH₂-C H₂-CH₂-CF₃ | 25-30 |

| HO-CH₂-CH₂-C H₂-CF₃ | 30-35 (quartet due to ³J_CF) |

| HO-CH₂-CH₂-CH₂-C F₃ | 125-130 (quartet due to ¹J_CF) |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the hydroxyl, alkyl, and carbon-fluorine bonds. A gas-phase spectrum from the NIST/EPA database provides precise wavenumber assignments for these vibrational modes. mdpi-res.com

The most prominent feature is a strong, broad absorption band in the high-frequency region, characteristic of the O-H stretching vibration in an alcohol, which is broadened due to hydrogen bonding. chemicalbook.com The C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. chemicalbook.com The spectrum also contains very strong absorption bands in the 1400-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations. mdpi-res.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3200 | Strong, Broad |

| C-H Stretch | 3000 - 2850 | Medium-Strong |

| C-H Bend | 1470 - 1450 | Medium |

| C-F Stretch | 1400 - 1000 | Very Strong |

| C-O Stretch | 1260 - 1050 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity and confirm the identity of this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column.

The purity of the compound can be determined from the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often specify a purity of ≥96.0% as determined by GC. nih.gov

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern acts as a molecular "fingerprint," which can be compared against a spectral library, such as the NIST database, to provide definitive identification of the compound. mdpi-res.com

The significant conformational flexibility of this compound, arising from rotations around its C-C and C-O bonds, has been investigated in detail using rotational spectroscopy. This high-resolution technique allows for the precise determination of molecular geometries in the gas phase.

Computational studies have identified as many as 27 possible conformers of the isolated molecule. hw.ac.uk Using chirped-pulse Fourier transform microwave spectroscopy, researchers have been able to experimentally observe and assign the rotational spectra of three of the most stable conformers. hw.ac.uk This analysis revealed that one of the detected conformers is stabilized by an intramolecular hydrogen bond between a hydrogen atom of the -CH₂OH group and a fluorine atom of the -CF₃ group. hw.ac.uk

Furthermore, rotational spectroscopy has been used to study the intermolecular interactions in binary complexes (dimers) of this compound. These studies provide insight into the hydrogen bonding networks that form between molecules. The rotational spectra of five different binary conformers have been experimentally observed, highlighting the complex conformational landscape of its aggregates.

Advanced Structural Characterization of Derivatives and Complexes

While the structure of the isolated alcohol is well-characterized by the methods above, advanced techniques are required to understand its behavior when incorporated into more complex systems, such as metal complexes.

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state, including metal-ligand complexes. This technique can provide precise information on bond lengths, bond angles, and the coordination geometry around a metal center.

While the crystal structures of metal complexes containing derivatives such as 4,4,4-trifluoro-1-phenyl-1,3-butanedionate have been reported mdpi-res.com, a search of the crystallographic literature did not yield a specific example of a metal complex containing the parent this compound as a ligand.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For this compound, these methods offer deep insights into its electronic structure, conformational preferences, and potential interactions within biological systems.

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Conformation

The conformational landscape of this compound is notably complex due to its flexible carbon chain and the presence of a hydroxyl group, leading to a multitude of possible three-dimensional arrangements. Quantum chemical calculations have been instrumental in exploring this landscape.

In a comprehensive study, a combination of a semiempirical tight-binding based quantum chemistry program and systematic manual conformational searches initially identified a total of 27 possible geometries for this compound. To refine and validate these initial findings, higher-level theoretical methods were employed. Specifically, Density Functional Theory (DFT) with the B3LYP-D3(BJ) functional and two different basis sets (def2-TZVP and 6-311++G(2d,p)), as well as Møller-Plesset perturbation theory (MP2) with the 6-311++G(2d,p) basis set, were used to verify that these conformations were true minima on the potential energy surface.

These advanced calculations revealed that within an energy window of 18 kJ mol⁻¹, there are 14 spectroscopically distinguishable conformers. The rotational spectra of three of these conformers were experimentally assigned, providing a direct link between theoretical predictions and experimental observation. This synergistic approach of combining computational chemistry with rotational spectroscopy is crucial for accurately characterizing the conformational preferences and electronic structure of flexible molecules like this compound.

The following table summarizes the theoretical levels of theory used to investigate the conformations of this compound.

| Computational Method | Functional/Level of Theory | Basis Set | Purpose |

| Semi-empirical | Tight-binding based | Not specified | Initial conformational search |

| Density Functional Theory (DFT) | B3LYP-D3(BJ) | def2-TZVP | Verification of minima |

| Density Functional Theory (DFT) | B3LYP-D3(BJ) | 6-311++G(2d,p) | Verification of minima |

| Møller-Plesset Perturbation Theory | MP2 | 6-311++G(2d,p) | Verification of minima |

Molecular Docking Studies in Biological Systems

As of the latest available research, specific molecular docking studies focusing on the interaction of this compound within biological systems have not been extensively reported in the scientific literature. While the compound is utilized in the synthesis of pharmaceuticals, detailed computational analyses of its binding modes with specific protein targets are not publicly available. chemicalbook.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. In the case of this compound, the interplay of various non-covalent forces dictates its conformational preferences.

A significant finding from the computational analysis of this compound is the identification of an intramolecular hydrogen bond in one of the detected conformers. This interaction occurs between a non-hydroxy hydrogen atom of the –CH₂OH group and a fluorine atom of the –CF₃ group. The presence and nature of this weak hydrogen bond were confirmed using the Quantum Theory of Atoms in Molecules (QTAIM) analysis. QTAIM is a powerful method that analyzes the electron density topology to characterize chemical bonds and other interactions.

The intricate conformational relaxation pathways and the corresponding interconversion barriers between the different conformers were also explored computationally. This analysis helps to rationalize the experimental relative abundances of the detected conformers, as the height of the energy barriers for interconversion influences which conformers are more likely to be observed under the experimental conditions of a pulsed molecular expansion. The study of these non-covalent interactions and conformational dynamics is crucial for understanding the behavior of this compound, particularly its properties as a solvent for peptides and proteins, where such interactions are paramount.

The table below details the identified non-covalent interaction in a conformer of this compound.

| Interaction Type | Participating Atoms | Analytical Method |

| Intramolecular Hydrogen Bond | Non-hydroxy H of –CH₂OH and F of –CF₃ | Quantum Theory of Atoms in Molecules (QTAIM) |

Future Research Directions and Perspectives for 4,4,4 Trifluoro 1 Butanol

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research into the synthesis of 4,4,4-Trifluoro-1-butanol is focused on developing more efficient, cost-effective, and safer chemical pathways. Traditional methods often rely on expensive or hazardous reagents, such as lithium aluminum hydride or raw materials that can pollute the air. digitellinc.comgoogle.com Novel approaches aim to circumvent these issues by utilizing readily available starting materials and innovative catalytic systems.

One promising direction involves the reaction of ethyl trifluoroacetate (B77799) with a Grignard reagent to produce a benzyloxy-substituted alkyl-trifluoromethyl ketone, which is then reduced and hydrolyzed to yield the final product. digitellinc.comchemicalbook.com This method notably avoids the use of hazardous lithium aluminum hydride and does not require high-temperature reactions. digitellinc.com Another innovative route starts from 2-bromoethanol (B42945) and 3,4-dihydropyran, which are used to prepare a specific Grignard reagent that undergoes a coupling reaction to form an intermediate, subsequently deprotected to give this compound. google.com This pathway is advantageous due to its mild reaction conditions and the use of inexpensive raw materials. google.com

The development of advanced catalytic systems is central to these new pathways. Research is ongoing to identify and optimize catalysts that can improve reaction yields and selectivity. For instance, ion-exchange resins like Dowex-50(H type) and AmberliteIR-200(H type) have been successfully used as catalysts in the deprotection step of certain synthetic routes. google.com Similarly, Lewis acids such as ferric trichloride (B1173362) have been employed in other synthetic strategies. digitellinc.com The future will likely see the exploration of a wider range of catalysts, including transition metal complexes and organocatalysts, to further enhance efficiency and reduce environmental impact.

| Starting Materials | Key Steps | Catalyst/Reagents Mentioned | Advantages | Reference |

|---|---|---|---|---|

| Ethyl trifluoroacetate, Grignard reagent | 1. Grignard reaction 2. Reduction 3. Hydrolysis | Hydrazine (B178648) hydrate (B1144303), Potassium tert-butoxide, Lewis acids (e.g., FeCl₃) | Avoids hazardous lithium aluminum hydride and Freon-type materials; uses cheap starting materials. | digitellinc.comchemicalbook.com |

| 2-Bromoethanol, 3,4-Dihydropyran, 2,2,2-Trifluoroethyl methanesulfonate | 1. Hydroxyl protection 2. Grignard reagent formation 3. Coupling reaction 4. Deprotection | Dowex-50(H type) or AmberliteIR-200(H type) Zeo-karb | Short technology route, mild reaction conditions, high overall yield, avoids expensive reagents. | google.com |

| 3-Chloropropanol, 3,4-Dihydropyran, Halotrifluoromethane | 1. Addition reaction 2. Cross-coupling reaction 3. Deprotection | p-Toluenesulfonic acid, Activated alumina (B75360), PPTS | Provides a clear, multi-step synthesis from accessible materials. | chemicalbook.comguidechem.com |

Expanding Applications in Emerging Interdisciplinary Fields

The unique physicochemical properties imparted by the trifluoromethyl group make this compound a valuable building block in several emerging fields. Its incorporation into larger molecules can significantly enhance properties such as metabolic stability, bioavailability, and lipophilicity.

In pharmaceutical sciences , the compound serves as a crucial intermediate for synthesizing a range of therapeutic agents. chemicalbook.com It is used in the development of central nervous system inhibitors, such as lactone and lactam compounds, as well as anti-schizophrenia drugs and immune agents. chemicalbook.comsocietechimiquedefrance.fr The fluorine atoms can block sites of metabolism, allowing drugs to exert their effects for longer periods. criver.com